molecular formula C11H12O2 B2484955 2,4-Dimethylcinnamic acid CAS No. 1685-80-9; 308336-52-9

2,4-Dimethylcinnamic acid

Cat. No.: B2484955
CAS No.: 1685-80-9; 308336-52-9
M. Wt: 176.215
InChI Key: UFSZMHHSCOXWPC-AATRIKPKSA-N
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Description

2,4-Dimethylcinnamic acid (CAS: 1685-80-9, molecular formula: C₁₁H₁₂O₂) is a substituted cinnamic acid derivative characterized by two methyl groups at the 2- and 4-positions of the aromatic ring (Figure 1). Cinnamic acid derivatives are widely studied for their biological activities, including antifungal, antibacterial, and antioxidant properties . The methyl substituents in this compound influence its electronic and steric properties, affecting its reactivity, solubility, and interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZMHHSCOXWPC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 2: Antifungal Activity of Cinnamic Acid Derivatives
Compound Substituents Activity Group* Reference
Cinnamic acid None 3 (No activity)
α-Methylcinnamic acid α-CH₃ 2 (Moderate)
3,4-Dimethoxycinnamic acid 3-OCH₃, 4-OCH₃ 2 (Moderate)
2,4-Dimethylcinnamic acid 2-CH₃, 4-CH₃ Not reported†

*Group 1: High activity; Group 2: Moderate; Group 3: Inactive.

Physicochemical Properties

  • Solubility : Methoxy derivatives (e.g., 4-methoxycinnamic acid) are more polar and water-soluble than methyl-substituted analogs .
  • Thermal Stability : Methyl groups increase hydrophobicity and may enhance thermal stability. For example, 2,4-dimethylbenzoic acid (structurally analogous) has a melting point of ~150–155°C , whereas 2,4-dimethoxybenzoic acid melts at ~137°C .

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